

# 1H-thieno[3,2-d]pyrimidine-2,4-dione physical and chemical properties

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## Compound of Interest

Compound Name: 1H-thieno[3,2-d]pyrimidine-2,4-dione

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An In-Depth Technical Guide to **1H-thieno[3,2-d]pyrimidine-2,4-dione**: Properties, Synthesis, and Applications

## Introduction: The Versatile Thienopyrimidine Scaffold

The **1H-thieno[3,2-d]pyrimidine-2,4-dione** core is a fused bicyclic heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research.<sup>[1]</sup> Its structural architecture, featuring a thiophene ring fused to a pyrimidine-2,4-dione, bears a close resemblance to naturally occurring purines. This purine-like structure makes it a privileged scaffold and an attractive isostere in the design of novel bioactive molecules, allowing it to interact with biological targets that typically bind purine-based ligands.<sup>[1][2]</sup> This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and its expanding role as a versatile pharmacophore in modern drug discovery and development.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **1H-thieno[3,2-d]pyrimidine-2,4-dione** are crucial for its application in research and development, influencing factors such as solubility, formulation, and reaction kinetics.

Property	Value	Source
IUPAC Name	1H-thieno[3,2-d]pyrimidine-2,4-dione	[3][4]
CAS Number	16233-51-5	[1][3][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> S	[3][5]
Molecular Weight	168.17 g/mol	[5]
Appearance	Off-white solid	[6]
Melting Point	102.9°C	[7]
XLogP3	0.5	[3]
Purity	≥98% (by HPLC)	[5]

## Chemical Profile and Reactivity

The chemical behavior of **1H-thieno[3,2-d]pyrimidine-2,4-dione** is defined by its bicyclic, heteroaromatic structure. The dione moiety allows for tautomerization to a diol form (thieno[3,2-d]pyrimidine-2,4-diol), although it predominantly exists in the dione state.[3]

## Key Synthetic Intermediate

A primary value of this scaffold lies in its function as a key synthetic intermediate.[1] The carbonyl groups of the pyrimidine ring are susceptible to transformation, most notably through chlorination. This reaction converts the dione into 2,4-dichlorothieno[3,2-d]pyrimidine, a highly versatile precursor for further chemical modification.

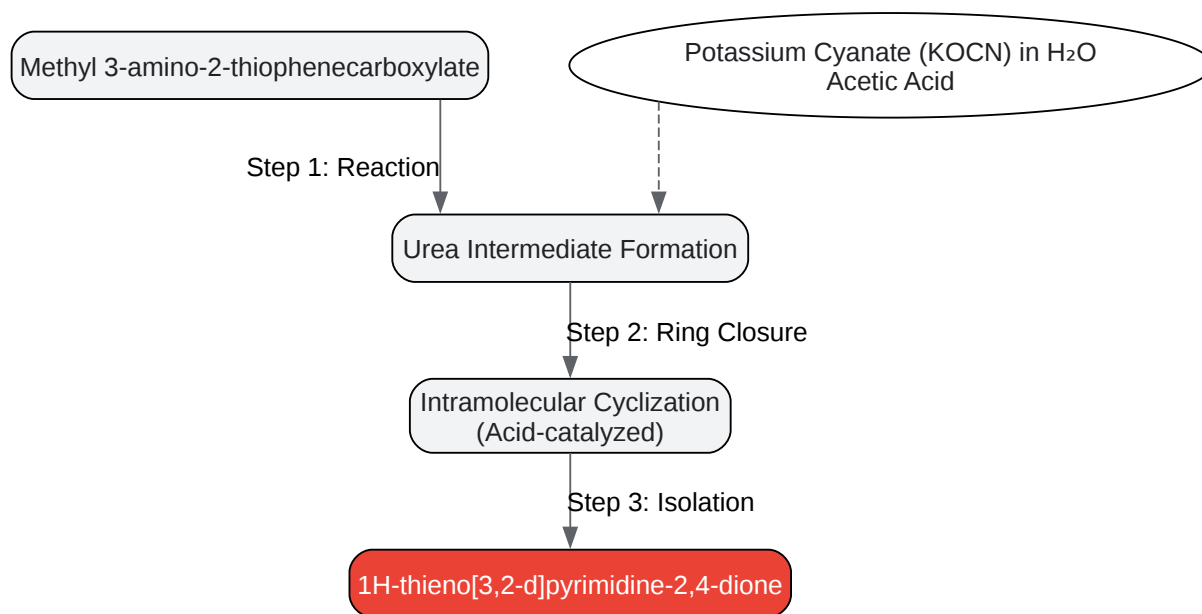
Causality of Experimental Choice: The conversion to the dichloro derivative is a critical step because it transforms the relatively inert carbonyl carbons into reactive sites for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.[8][9] The chlorine atoms act as excellent leaving groups, allowing for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, azides) at the C2 and C4 positions. This strategic functionalization is the cornerstone of generating diverse chemical libraries for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs.[1][8]

## Synthetic Protocol: From Amine to Dione

The synthesis of **1H-thieno[3,2-d]pyrimidine-2,4-dione** is typically achieved through a cyclocondensation reaction starting from a 3-aminothiophene-2-carboxylate derivative.

Step-by-Step Methodology:[\[6\]](#)[\[8\]](#)

- **Dissolution:** Methyl 3-amino-2-thiophenecarboxylate is dissolved in a mixture of acetic acid and water.
- **Urea Formation:** An aqueous solution of potassium cyanate is added dropwise to the solution. This in-situ formation of isocyanic acid reacts with the amino group of the thiophene ester to form a urea intermediate.
- **Cyclization:** The reaction mixture is stirred, typically overnight at room temperature. The acidic conditions promote intramolecular cyclization, where the newly formed urea nitrogen attacks the ester carbonyl, leading to the formation of the pyrimidine ring and elimination of methanol.
- **Isolation:** The resulting solid product, **1H-thieno[3,2-d]pyrimidine-2,4-dione**, is isolated by filtration.
- **Purification:** The collected solid is washed with deionized water and dried under vacuum to yield the final product as an off-white solid.[\[6\]](#)



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Caption: Synthesis workflow for **1H-thieno[3,2-d]pyrimidine-2,4-dione**.

## Spectroscopic Characterization

The structure of **1H-thieno[3,2-d]pyrimidine-2,4-dione** can be unequivocally confirmed using standard spectroscopic techniques.

- <sup>1</sup>H NMR:** The proton NMR spectrum (in DMSO-*d*<sub>6</sub>) is characterized by distinct signals corresponding to the thiophene ring protons and the N-H protons of the pyrimidine ring. A typical spectrum shows two doublets for the thiophene protons around  $\delta$  6.92 (d, *J*=5.2Hz, 1H) and 8.04 (d, *J*=5.2Hz, 1H), and two broad singlets for the amide protons at approximately  $\delta$  11.14 (s, 1H) and 11.51 (s, 1H).<sup>[6]</sup>
- Mass Spectrometry:** LCMS analysis confirms the molecular weight, typically showing the protonated molecular ion [M+H]<sup>+</sup> at *m/z* 169.1.<sup>[6]</sup>

- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amide groups and strong C=O stretching vibrations from the dione functionality.

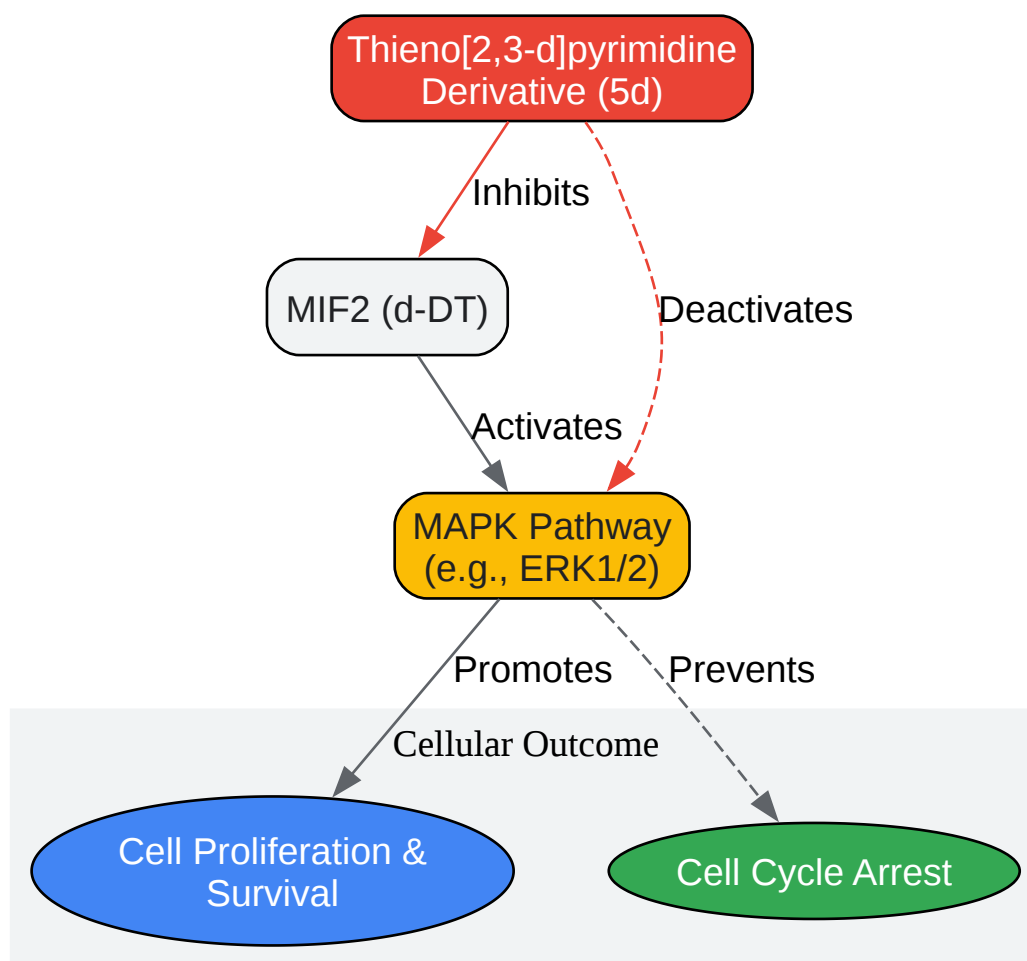
## Biological Activity and Therapeutic Potential

The **1H-thieno[3,2-d]pyrimidine-2,4-dione** scaffold is a recognized pharmacophore with a broad spectrum of biological activities, particularly in oncology.<sup>[1]</sup> Its structural similarity to purines allows it to function as an antagonist or inhibitor of enzymes that process purine-based substrates.<sup>[2]</sup>

## Anticancer Applications

Derivatives of this core structure have demonstrated significant antiproliferative activity against a range of cancer cell lines.<sup>[8]</sup> The mechanism of action often involves the inhibition of key cellular signaling components.

- Kinase Inhibition: Many thienopyrimidine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.<sup>[1][8]</sup> For example, this scaffold has been optimized to develop potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Epidermal Growth Factor Receptor (EGFR).<sup>[1][10]</sup>
- Tubulin Polymerization Inhibition: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as potent inhibitors of tubulin polymerization.<sup>[11]</sup> By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G<sub>2</sub>/M phase and subsequent apoptosis.<sup>[11]</sup>
- Sirtuin Inhibition: The thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified as a novel class of potent, low-nanomolar pan-inhibitors of SIRT1, SIRT2, and SIRT3, which are key enzymes involved in cellular metabolism and aging.<sup>[12]</sup>
- Induction of Apoptosis: Halogenated derivatives have been shown to induce apoptosis in cancer cells, such as mouse lymphocytic leukemia (L1210) and human cervical adenocarcinoma (HeLa), independent of the cell cycle.<sup>[1][8]</sup>



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Caption: Inhibition of MIF2 by a thienopyrimidine derivative deactivates the MAPK pathway.[13]

## Agrochemical Applications

Beyond oncology, this chemical scaffold has proven valuable in the development of herbicides. Through structure-guided optimization, researchers have developed potent Protoporphyrinogen IX Oxidase (PPO) inhibitors based on the thieno[2,3-d]pyrimidine-2,4-dione structure, which exhibit excellent and wide-spectrum weed control.[1]

## Conclusion

**1H-thieno[3,2-d]pyrimidine-2,4-dione** is a foundational scaffold with significant and diverse applications in scientific research. Its robust physicochemical properties, straightforward synthesis, and, most importantly, its chemical versatility make it an invaluable starting point for

the development of novel therapeutic agents and agrochemicals. The ability to readily functionalize the core structure allows for systematic exploration of chemical space, leading to the discovery of potent and selective inhibitors for a wide array of biological targets. As research continues, the thienopyrimidine core is poised to remain a cornerstone of innovation in medicinal and chemical science.

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